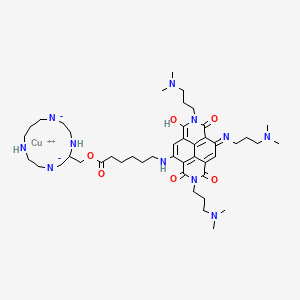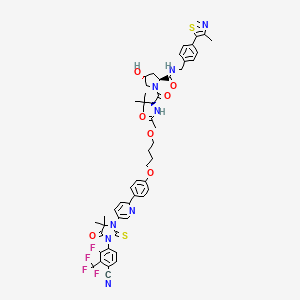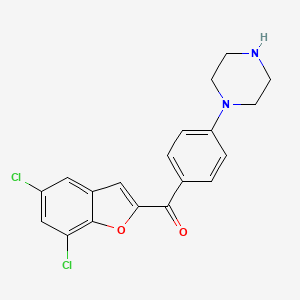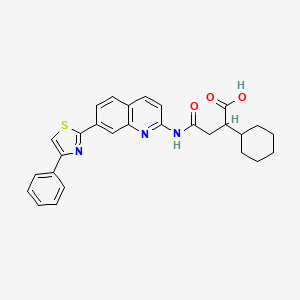
pan-KRAS-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-KRAS-IN-9 is a pan-KRAS inhibitor, a type of compound designed to target and inhibit the activity of the Kirsten rat sarcoma virus (KRAS) protein. KRAS is a small guanine nucleotide-binding protein that plays a crucial role in cell signaling pathways, regulating cell growth, survival, and proliferation. Mutations in the KRAS gene are common in various cancers, including pancreatic, colorectal, and lung cancers. Pan-KRAS inhibitors, such as this compound, aim to inhibit multiple KRAS isoforms, making them a promising therapeutic approach for treating cancers driven by KRAS mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pan-KRAS-IN-9 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process requires the optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Pan-KRAS-IN-9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Pan-KRAS-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the structure and function of KRAS proteins and their interactions with other molecules.
Biology: Employed in cellular and molecular biology research to investigate the role of KRAS in cell signaling pathways and cancer progression.
Medicine: Explored as a potential therapeutic agent for treating cancers driven by KRAS mutations, such as pancreatic, colorectal, and lung cancers.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting KRAS-driven cancers .
Wirkmechanismus
Pan-KRAS-IN-9 exerts its effects by binding to the KRAS protein and inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth, survival, and proliferation. The compound targets multiple KRAS isoforms, making it effective against a broad range of KRAS mutations. The inhibition of KRAS activity leads to the suppression of tumor growth and proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pan-KRAS-IN-9 is unique among KRAS inhibitors due to its ability to target multiple KRAS isoforms. Similar compounds include:
This compound stands out due to its broad-spectrum activity against various KRAS mutations, making it a valuable tool for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C48H62N8O5S |
|---|---|
Molekulargewicht |
863.1 g/mol |
IUPAC-Name |
(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-[3-(4-methylpiperazin-1-yl)prop-1-ynyl]pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C48H62N8O5S/c1-9-55-40-15-14-33-23-34(40)36(44(55)35-22-32(26-49-43(35)31(4)60-8)12-10-16-54-20-18-53(7)19-21-54)25-48(5,6)28-61-47(59)37-13-11-17-56(52-37)46(58)38(24-41-50-39(33)27-62-41)51-45(57)42-29(2)30(42)3/h14-15,22-23,26-27,29-31,37-38,42,52H,9,11,13,16-21,24-25,28H2,1-8H3,(H,51,57)/t29-,30+,31-,37-,38-,42?/m0/s1 |
InChI-Schlüssel |
XSBAHLJSFDWPEL-SEAFSABXSA-N |
Isomerische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)[C@H](C)OC)(C)C)NC(=O)C8[C@@H]([C@@H]8C)C |
Kanonische SMILES |
CCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)C#CCN7CCN(CC7)C)C(C)OC)(C)C)NC(=O)C8C(C8C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





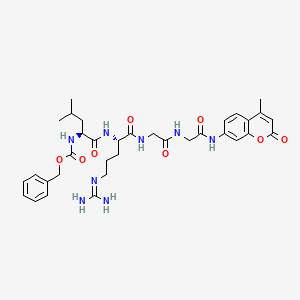
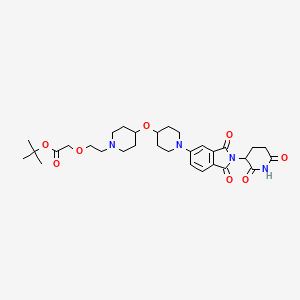
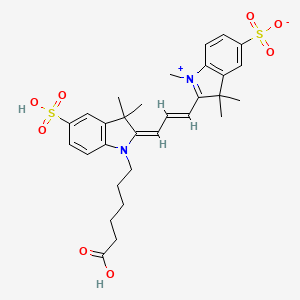

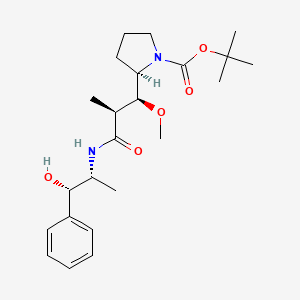
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
